3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione
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Overview
Description
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, which is further substituted with a heptanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with heptanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the isocyanate group on the carboxyl group of heptanoic acid, followed by cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione stands out due to its unique combination of a dichlorophenyl group and an imidazolidine-2,4-dione ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90815-20-6 |
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Molecular Formula |
C16H18Cl2N2O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-2-3-4-5-6-14(21)19-10-15(22)20(16(19)23)13-8-11(17)7-12(18)9-13/h7-9H,2-6,10H2,1H3 |
InChI Key |
JCWRKTAYSPPPAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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